![molecular formula C24H24N2O3S B6556011 N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide CAS No. 1040633-48-4](/img/structure/B6556011.png)
N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide
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Overview
Description
N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide, also known as EPTQ, is a novel quinoline-based compound with a wide range of potential applications in the field of scientific research. It is a synthetic compound that has been studied for its ability to interact with various biomolecules, which makes it a promising candidate for further research.
Scientific Research Applications
N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has been studied for its potential applications in the field of scientific research. It has been found to interact with various biomolecules, including proteins, lipids, and nucleic acids. These interactions can be exploited for various purposes, such as drug design, enzyme inhibition, and gene regulation. In addition, N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has been found to have antioxidant activity, which could be used to study the effects of oxidative stress on cells.
Mechanism of Action
Target of Action
The primary targets of N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide are HDAC4 , HIF-1α , and MEF-2 . These proteins play a crucial role in cancer cell survival and proliferation .
Mode of Action
This compound interacts with its targets by preventing the formation of the HDAC4/NCoR1/HDAC3 complex , thereby disrupting HIF-1α transcriptional activation and repressing MEF-2 target genes . This disruption is essential for adaptive survival signaling in the compromised tumor microenvironment .
Biochemical Pathways
The affected pathways involve the HDAC4/HIF-1α/MEF-2-dependent adaptive survival signaling in the compromised tumor microenvironment . The compound’s action leads to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 , inducing apoptosis .
Pharmacokinetics
In silico assessment suggests that all of the potent compounds in this class are orally bioavailable without blood-brain barrier penetration .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of apoptosis in cancer cells . This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . The compound also inhibits the Pim-1 kinase, which is crucial for cell survival and proliferation .
Advantages and Limitations for Lab Experiments
N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it has been found to interact with various biomolecules, making it a promising candidate for further research. However, the mechanism of action of N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide is not yet fully understood, and further research is needed to better understand its biochemical and physiological effects.
Future Directions
There are many potential future directions for research involving N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide could be explored for its potential applications in drug design, enzyme inhibition, and gene regulation. Additionally, its antioxidant activity could be studied in order to better understand the effects of oxidative stress on cells. Finally, the potential for N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide to interact with other biomolecules could be further explored, as this may lead to new applications.
Synthesis Methods
N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide is synthesized from the condensation of 8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxylic acid with 3-ethoxypropyl amine in the presence of anhydrous aluminum chloride. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained in a high yield. The synthesis of N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide is relatively straightforward and can be carried out in a laboratory setting.
properties
IUPAC Name |
N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-3-29-13-7-12-25-24(27)23-21(16-8-5-4-6-9-16)19-15-26-20-11-10-17(28-2)14-18(20)22(19)30-23/h4-6,8-11,14-15H,3,7,12-13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUSKPYEFAGPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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